Carperitide is a recombinant form of α-human atrial natriuretic peptide (α-hANP) []. Atrial natriuretic peptide (ANP) is a naturally occurring hormone primarily synthesized and secreted by cardiac atrial myocytes in response to atrial wall stretch, such as that caused by increased blood volume or pressure [, , ]. It plays a significant role in cardiovascular homeostasis by regulating blood pressure, fluid volume, and electrolyte balance [, , ]. Carperitide, due to its similarity to ANP, exhibits similar physiological actions []. It is commonly used as a research tool to investigate various physiological and pathological processes related to cardiovascular and renal function [, , , , , ].
Carperitide is a synthetic form of atrial natriuretic peptide, which is a hormone produced by the heart's atria in response to increased blood volume and pressure. This compound plays a significant role in cardiovascular physiology by promoting vasodilation, natriuresis (the excretion of sodium in urine), and inhibiting the renin-angiotensin-aldosterone system. Carperitide is primarily used in clinical settings for the treatment of acute heart failure and to prevent acute kidney injury during cardiovascular surgeries .
Carperitide is classified as a natriuretic peptide, specifically an atrial natriuretic peptide. It is derived from the natural peptide sequence found in humans, which is synthesized and secreted by the cardiac myocytes in response to atrial stretch due to hypervolemia. The compound is designed to mimic the physiological effects of endogenous atrial natriuretic peptide, providing therapeutic benefits in various cardiovascular conditions .
The synthesis of carperitide involves several steps that typically include solid-phase peptide synthesis techniques. A notable method for preparing carperitide acetate has been documented, which involves:
This method allows for precise control over the sequence and purity of the synthesized compound.
Carperitide has a complex molecular structure characteristic of peptides. Its molecular formula is , with a molecular weight of approximately 1,000 daltons. The structure consists of a series of amino acids linked by peptide bonds, forming a specific three-dimensional conformation essential for its biological activity.
The active form of carperitide includes several functional groups that facilitate its interaction with receptors in the cardiovascular system, particularly those involved in vasodilation and natriuresis .
Carperitide primarily engages in biochemical reactions that enhance its therapeutic effects:
These reactions are critical for managing fluid overload conditions associated with heart failure.
Carperitide exerts its effects through a well-defined mechanism:
This mechanism underpins its therapeutic use in treating acute heart failure and preventing renal complications during surgeries.
Carperitide exhibits several important physical and chemical properties:
These properties are crucial for its formulation as a therapeutic agent.
Carperitide has significant applications in clinical medicine:
Carperitide (CAS# 89213-87-6), also designated recombinant α-human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide with the sequence Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr, stabilized by an intramolecular disulfide bond between Cys⁷ and Cys²³ [1]. This ring structure is essential for biological activity. The peptide has a molecular weight of 3,194.50 Da and an elemental composition of carbon (48.50%), hydrogen (6.44%), fluorine (1.78%), nitrogen (19.73%), oxygen (20.53%), and sulfur (3.01%) [1]. Its solution stability exceeds 3 years when stored at -20°C, though it requires trifluoroacetate salt formulation for research applications [1].
Functionally, α-hANP is synthesized as prepro-ANP in atrial cardiomyocytes and proteolytically processed to its active form. Its release is triggered primarily by atrial distension due to volume/pressure overload. The peptide contains two functional domains: the N-terminal region (residues 1-6) influences renal binding, while the central ring structure (residues 7-23) mediates receptor binding and activation [5] [6]. Unlike B-type natriuretic peptide (BNP), α-hANP has a shorter plasma half-life (2-5 minutes) due to rapid degradation by neprilysin (NEP) and clearance via NPR-C receptors [6] [8].
Table 1: Biochemical Characteristics of Carperitide (α-hANP)
Property | Specification |
---|---|
Molecular Formula | C₁₂₇H₂₀₃N₄₅O₃₉S₃ (free base) |
CAS Number | 89213-87-6 |
Amino Acid Sequence | SLRRSSCFGGRMDRIGAQSGLGCNSFRY (disulfide bond: Cys⁷-Cys²³) |
Exact Mass | 3078.4447 g/mol |
Solubility | Soluble in DMSO; stable in 5% dextrose for intravenous infusion |
Stability | >3 years at -20°C; sensitive to proteolytic degradation |
Carperitide exerts its effects primarily through binding to natriuretic peptide receptor-A (NPR-A/GC-A), a transmembrane guanylyl cyclase-coupled receptor. Binding occurs with high affinity, characterized by a dissociation constant (Kd) of 1-2 nM in vascular smooth muscle cells [1] [2]. NPR-A activation triggers intracellular cyclic guanosine monophosphate (cGMP) production via its guanylyl cyclase domain. This reaction is magnesium-dependent and subject to homologous desensitization through dephosphorylation by protein phosphatases, including protein phosphatase 2C [3] [8].
The cGMP surge activates protein kinase G (PKG), which phosphorylates downstream targets:
Genetic mutations in NPR-A (e.g., promoter variants) are associated with hypertension and ventricular hypertrophy, underscoring the receptor’s role in cardiovascular homeostasis [4] [8]. Carperitide does not activate NPR-B (GC-B), which responds selectively to C-type natriuretic peptide [4] [5].
Table 2: Natriuretic Peptide Receptors and Selectivity for Carperitide
Receptor | Primary Ligand | Guanylyl Cyclase Coupling | Carperitide Affinity | Biological Actions |
---|---|---|---|---|
NPR-A (GC-A) | ANP/BNP | Yes (particulate GC) | High (Kd 1-2 nM) | cGMP generation, vasodilation, natriuresis |
NPR-B (GC-B) | CNP | Yes | Negligible | Endochondral bone growth, venous dilation |
NPR-C | ANP > CNP > BNP | No (clearance receptor) | Moderate | Peptide clearance, adenylate cyclase inhibition |
Carperitide induces triple hemodynamic effects through integrated renal and vascular actions:
Renal Mechanisms
These actions produce a 4–6-fold increase in sodium excretion (natriuresis) and water excretion (diuresis) without activating the tubuloglomerular feedback mechanism [7] [10].
Vascular Mechanisms
Carperitide (0.1 μg·kg⁻¹·min⁻¹) induces coronary vasodilation in ischemic canine hearts, increasing coronary blood flow by 35% and improving myocardial contractility (fractional shortening) [9]. This effect requires nitric oxide (NO) synergy, as it is blocked by NOS inhibitor L-NAME. Vasodilation involves:
In myocardial infarction models, carperitide limits infarct size by 40% through NO/cGMP-dependent pathways, independent of systemic hemodynamic changes [9].
Carperitide exerts multisystem inhibition of counter-regulatory neurohormonal systems:
Renin-Angiotensin-Aldosterone System (RAAS)
Genetic evidence (rs5065 variant) links elevated ANP levels to reduced RAAS activity, lower blood pressure, and decreased myocardial infarction risk [4].
Sympathetic Nervous System (SNS)
Carperitide suppresses sympathetic outflow by:
This sympathoinhibition reduces heart rate and systemic vascular resistance, breaking the vicious cycle of neurohormonal activation in acute heart failure [7] [10].
Table 3: Neurohormonal Effects of Carperitide
System | Target Component | Effect of Carperitide | Mechanism |
---|---|---|---|
RAAS | Renin | ↓↓ Secretion | cGMP-dependent JG cell inhibition |
Angiotensin II | ↓ Production (indirect) | Via renin suppression | |
Aldosterone | ↓↓ Synthesis (direct & indirect) | Adrenal GC-A activation + angiotensin suppression | |
SNS | Norepinephrine | ↓ Plasma levels | Central sympatholysis & adrenal inhibition |
Baroreceptor reflex | ↑ Sensitivity | Restoration of arterial compliance | |
Endothelial | Nitric Oxide | ↑ Bioavailability | cGMP-PKG dependent eNOS phosphorylation |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7